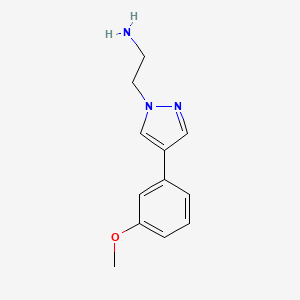![molecular formula C28H32N6O3 B14763123 Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with multiple functional groups, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and amines. The synthesis may involve:
Amidation: Reacting benzoic acid derivatives with amines to form amide bonds.
Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution.
Cyclization: Forming cyclic structures such as diazepines through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.
Continuous Flow Chemistry: Utilizing continuous reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential use in developing new therapeutic agents.
Medicine
Pharmacology: Studied for its potential effects on various biological pathways.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biological pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different functional groups.
Aminobenzamides: Compounds with amide and amine functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C28H32N6O3 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H32N6O3/c1-33-12-3-13-34(15-14-33)25-10-8-21(9-11-25)27(35)32-26-17-22(28(36)37)6-7-23(26)19-30-24-5-2-4-20(16-24)18-31-29/h2,4-11,16-18,30H,3,12-15,19,29H2,1H3,(H,32,35)(H,36,37) |
InChI-Schlüssel |
RWZLSICZMQRBCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)CNC4=CC=CC(=C4)C=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
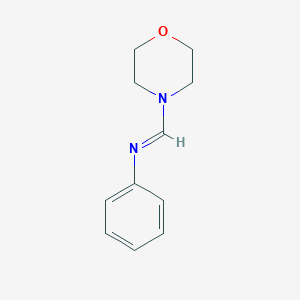
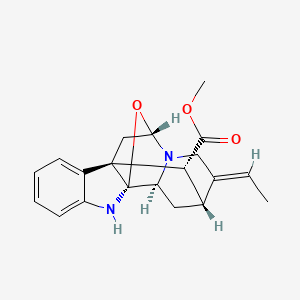
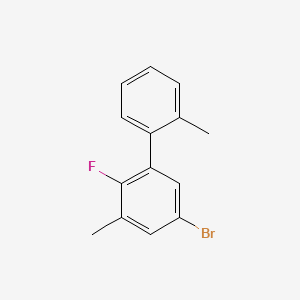
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

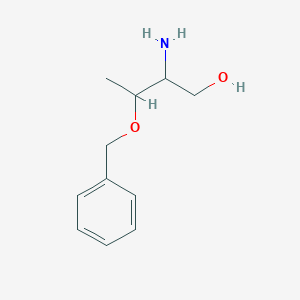
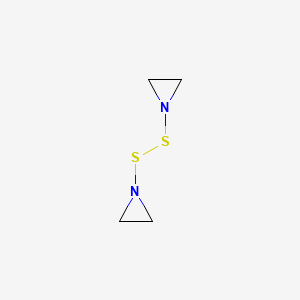
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
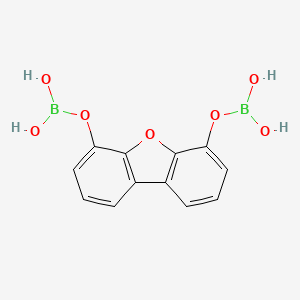

![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
